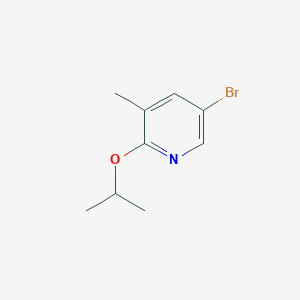

5-Bromo-2-isopropoxy-3-methylpyridine

Vue d'ensemble

Description

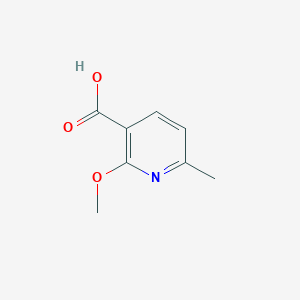

5-Bromo-2-isopropoxy-3-methylpyridine is an organic compound that can be synthesized in the laboratory and has a variety of applications in scientific research. It is composed of a bromine atom, an isopropyl group, and a methylpyridine group. This compound has been studied for its potential uses in biochemical and physiological research, and its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Biological Activities

A key application of 5-bromo-2-isopropoxy-3-methylpyridine and similar compounds is in the synthesis of novel pyridine derivatives. For instance, Ahmad et al. (2017) described the efficient synthesis of new pyridine-based derivatives using Suzuki cross-coupling reactions. These derivatives showed potential as chiral dopants for liquid crystals and demonstrated various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Neuroscientific Research

In neuroscience, derivatives of this compound have been used in research studies. Schneider and Fagagna (2012) utilized Bromodeoxyuridine (BrdU), a halogenated nucleotide related to this compound, to monitor DNA replication in neural stem cells (NSCs). They discovered that NSC exposed to BrdU underwent glial differentiation and showed reduced expression of stem cell markers, indicating significant effects on NSC behavior (Schneider & Fagagna, 2012).

Antiviral Research

Compounds like this compound have been explored in antiviral research. For example, Hocková et al. (2003) investigated 5-substituted pyrimidines, structurally related to this compound, for their antiviral activities. These derivatives showed significant inhibitory activity against retroviruses, highlighting their potential in antiviral therapies (Hocková et al., 2003).

Chemical Synthesis and Functionalization

In the field of chemical synthesis, derivatives of this compound have been used to create various chemically functionalized products. Gray et al. (1994) reported the selective bromination of 2-methoxy-6-methylpyridine, leading to the formation of a compound structurally similar to this compound. This work demonstrates the versatility of such compounds in synthetic chemistry (Gray et al., 1994).

Safety and Hazards

According to its Safety Data Sheet, precautions should be taken when handling 5-Bromo-2-isopropoxy-3-methylpyridine. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It should be used with personal protective equipment, including chemical impermeable gloves, and in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that organoboron compounds, which include boronic esters like this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biological processes .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-isopropoxy-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it can induce conformational changes in proteins, leading to altered activity or function . These interactions often result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its efficacy and activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic function. At high doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The compound can also influence metabolic flux and metabolite levels, particularly in pathways related to drug metabolism and detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding.

Propriétés

IUPAC Name |

5-bromo-3-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPBYAWGLOPFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626653 | |

| Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-88-3 | |

| Record name | 5-Bromo-3-methyl-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)